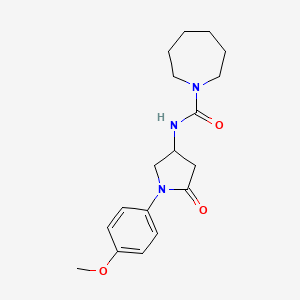![molecular formula C17H24N2O5 B2572031 Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate CAS No. 934665-23-3](/img/structure/B2572031.png)
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate
Overview
Description
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate, also known as 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate (TBC-HAC), is a chemical compound that has been widely used in the synthesis of many compounds. It is a versatile reagent used in organic synthesis and has been used in the synthesis of a variety of compounds such as peptides, nucleosides, and amino acids. It is also used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds.
Scientific Research Applications
TBC-HAC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, nucleosides, and amino acids. It has also been used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. It has been used in the study of enzyme inhibitors and in the synthesis of novel compounds for drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of peptides .
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. The tert-butoxycarbonyl (boc) group is commonly used in organic chemistry as a protective group for amines .
Biochemical Pathways
Compounds with similar structures are often involved in peptide synthesis .
Result of Action
Without specific information, it’s difficult to determine the exact molecular and cellular effects of “Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate”. The compound could potentially be used as a building block in the synthesis of more complex molecules .
Advantages and Limitations for Lab Experiments
TBC-HAC has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent that can be used in the synthesis of a variety of compounds. One of the main advantages of TBC-HAC is that it can be used in reactions that are not easily carried out using other reagents.
However, there are some limitations to using TBC-HAC in laboratory experiments. It is a relatively reactive reagent and can lead to the formation of unwanted side products. It is also a relatively toxic compound and should be handled with care.
Future Directions
TBC-HAC has many potential applications in the field of organic synthesis and drug discovery. It can be used in the synthesis of novel compounds for drug discovery, in the study of enzyme inhibitors, and in the synthesis of peptides, nucleosides, and amino acids. It can also be used in the synthesis of heterocyclic compounds and in the preparation of a variety of organic compounds. Additionally, further research into the biochemical and physiological effects of TBC-HAC may lead to the development of new compounds with novel properties.
Properties
IUPAC Name |
benzyl 3-hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-14(20)18-10-17(22)11-19(12-17)15(21)23-9-13-7-5-4-6-8-13/h4-8,22H,9-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVFNPLGPHVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)



![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)

![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)
